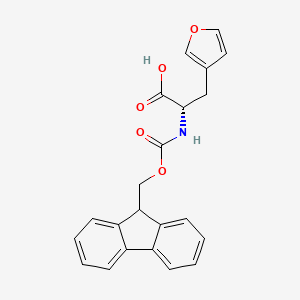
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid is a useful research compound. Its molecular formula is C22H19NO5 and its molecular weight is 377.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(furan-3-yl)propanoic acid, often referred to by its abbreviation Fmoc-Furylalanine, is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Molecular Formula : C30H25NO4
- Molecular Weight : 463.5 g/mol
- IUPAC Name : this compound)
The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances the stability and solubility of the compound, making it suitable for various biological applications.
Research indicates that this compound interacts with specific biological targets, particularly in modulating taste perception through human type 2 taste receptors (hT2Rs). These receptors are involved in detecting bitter compounds and play a critical role in gastrointestinal functions and nutrient sensing .
Biological Activity
- Taste Modulation : The compound has been identified as an antagonist to hT2Rs, which are responsible for the perception of bitter tastes. This property suggests potential applications in food science and nutrition, particularly in developing compounds that can mask undesirable flavors in food products .
- Therapeutic Potential : Preliminary studies indicate that compounds like Fmoc-Furylalanine may have implications in treating conditions such as obesity and diabetes by influencing gastrointestinal hormone release and nutrient absorption processes .
- Cellular Studies : In vitro studies have demonstrated that Fmoc-Furylalanine can affect cellular signaling pathways related to taste perception and gastrointestinal function. For instance, it has been shown to modulate the activation of phospholipase C beta 2 (PLCβ2), which is crucial in taste signal transduction .
Case Studies
Several studies have highlighted the biological activity of Fmoc-Furylalanine:
- Study on Bitter Taste Modulation : A study published in Current Pharmaceutical Design explored various ligands targeting hT2Rs, including Fmoc-Furylalanine. The findings indicated that this compound effectively inhibited bitter taste responses at specific concentrations, suggesting its utility in developing taste-modulating agents .
| Study Reference | Findings |
|---|---|
| Adler et al., 2000 | Identified hT2Rs as key receptors for bitter taste perception. |
| Chandrashekar et al., 2000 | Demonstrated the role of T2Rs in gastrointestinal functions. |
| Cui et al., 2006 | Suggested potential therapeutic applications for T2R modulators in obesity and diabetes management. |
特性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(furan-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c24-21(25)20(11-14-9-10-27-12-14)23-22(26)28-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-10,12,19-20H,11,13H2,(H,23,26)(H,24,25)/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBHGLUDWPTXGFD-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=COC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=COC=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













